2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a trifluoromethoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a suitable morpholine derivative under controlled conditions. The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a trifluoromethoxybenzyl halide as the starting material .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Trifluoromethoxybenzyl halide, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-(piperidin-1-yl)pyridine share structural similarities.
Morpholine derivatives: Compounds such as 4-morpholinylbenzene derivatives are structurally related.
Uniqueness
2-(Piperidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)26-15-6-4-14(5-7-15)12-22-10-11-25-16(13-22)17(24)23-8-2-1-3-9-23/h4-7,16H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFSKLXNDBQKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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